
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of Substituents: The 2-chloro, 4,5-bis(4-methoxyphenyl), and 6-(methylthio) groups can be introduced through various substitution reactions. For example, chlorination can be done using thionyl chloride, while the methoxyphenyl groups can be introduced via Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include:
Catalysts: Using catalysts to speed up the reaction.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Adjusting temperature and pressure to favor the desired reaction pathway.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Palladium on carbon (Pd/C) with hydrogen gas for reduction.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chlorine atom could yield various substituted pyrimidines.
Applications De Recherche Scientifique
Chemistry: Used as building blocks in organic synthesis.
Biology: Studied for their role in DNA and RNA structures.
Medicine: Investigated for their potential as antiviral, anticancer, and antimicrobial agents.
Industry: Used in the development of dyes, agrochemicals, and materials.
Mécanisme D'action
The mechanism of action of pyrimidine derivatives often involves interaction with biological macromolecules such as enzymes or nucleic acids. For example:
Molecular Targets: Enzymes involved in DNA replication or repair.
Pathways: Inhibition of enzyme activity, leading to disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2-chloro-4,5-bis(4-methoxyphenyl)-6-(methylthio)-: can be compared with other pyrimidine derivatives such as:
Uniqueness
- The presence of the 6-(methylthio) group might confer unique chemical reactivity and biological activity compared to other similar compounds. This could make it a valuable compound for specific applications in medicinal chemistry or materials science.
Propriétés
Numéro CAS |
651316-42-6 |
|---|---|
Formule moléculaire |
C19H17ClN2O2S |
Poids moléculaire |
372.9 g/mol |
Nom IUPAC |
2-chloro-4,5-bis(4-methoxyphenyl)-6-methylsulfanylpyrimidine |
InChI |
InChI=1S/C19H17ClN2O2S/c1-23-14-8-4-12(5-9-14)16-17(21-19(20)22-18(16)25-3)13-6-10-15(24-2)11-7-13/h4-11H,1-3H3 |
Clé InChI |
YZDUJSZLFXJLBR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N=C2SC)Cl)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


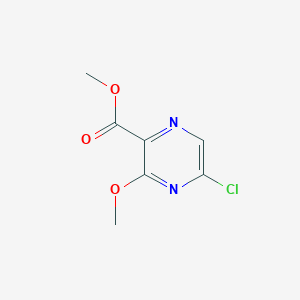
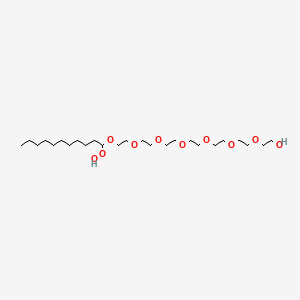
![(2R,3R)-3-[(2-Phenylethyl)carbamoyl]oxirane-2-carboxylic acid](/img/structure/B12596066.png)
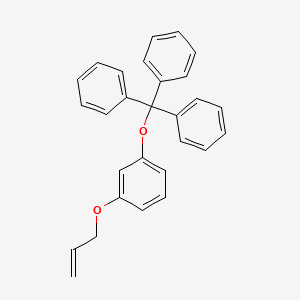
![5-Methyl-2-[(2,4,6-trimethylphenyl)sulfanyl]-1,1'-biphenyl](/img/structure/B12596086.png)
![1-[(4-Bromophenoxy)(phenyl)methyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B12596087.png)
![4-[(1-Hydroxypentan-2-YL)amino]butane-1-sulfonic acid](/img/structure/B12596093.png)

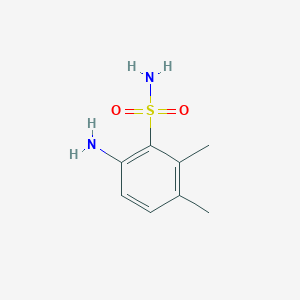
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(2-methyl-2-propanyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12596105.png)
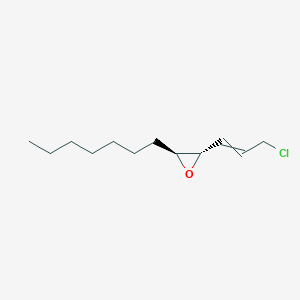
![{4-[(8-Chlorooctyl)oxy]phenyl}(4-hydroxyphenyl)methanone](/img/structure/B12596109.png)
![N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2-(2-fluorophenyl)ethanamine](/img/structure/B12596123.png)

